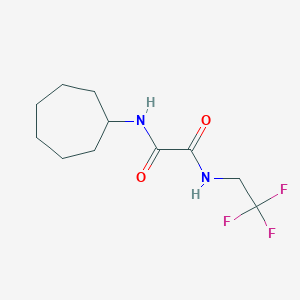

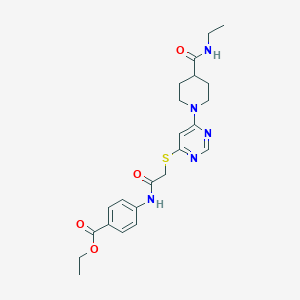

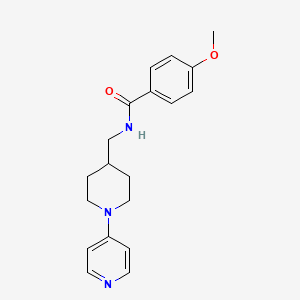

![molecular formula C17H13N5O3S B2912888 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1904028-14-3](/img/structure/B2912888.png)

2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their significant biological activities and are considered fruitful targets for cancer control .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves the use of morpholine-based compounds . A general procedure for the preparation of 4-chlorothieno[2,3-d]pyrimidine derivatives involves cooling a mixture of the appropriate respective thieno[2,3-d] pyrimidin-4-one derivatives and POCl3 to 0 °C in an ice bath during the addition of POCl3 .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using quantum chemical calculations . The calculations were performed in terms of the HF and DFT (B3LYP) approximations in the 3-21G basis set .Chemical Reactions Analysis

The quantum chemical calculations of the energies, electronic structures, and geometries for the products and intermediates of the ipso-nitration of 5,6-dimethyl-substituted 2-oxo- and 2-thioxothieno[2,3-d]pyrimidin-4-ones were performed .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives can be determined using quantum chemical studies . These studies provide insights into the energies, electronic structures, and geometries of these compounds .科学的研究の応用

Synthesis and Antibacterial Activity

Naphthyridine derivatives are synthesized and evaluated for their antibacterial activities. For example, pyridonecarboxylic acids and their analogs have shown promise as antibacterial agents due to their efficacy in vitro and in vivo against various bacterial pathogens. These compounds often exhibit more significant activity than existing antibiotics, suggesting potential use in developing new antibacterial treatments (Egawa et al., 1984).

Ligand Synthesis for Metal Complexes

Compounds with the naphthyridine moiety are utilized as ligands for metal complexes, highlighting their role in promoting lower energy electronic absorption. This feature is particularly useful for creating efficient metal-ligand complexes for various applications, including catalysis and material science (Zong et al., 2008).

Antiallergenic and Antisecretory Properties

Derivatives similar to the compound have been investigated for their antiallergenic and gastric antisecretory properties. Certain naphthyridine derivatives have shown oral activity in rat models for passive cutaneous anaphylaxis (PCA), suggesting potential applications in treating allergies and gastric acid-related disorders (Temple et al., 1979).

Synthesis and Reactivity Studies

The reactivity and synthesis pathways of naphthyridine and thienopyrimidinone derivatives are areas of active research. These studies are crucial for understanding the chemical behavior of these compounds and developing methodologies for creating novel derivatives with potential therapeutic applications (Kostenko et al., 2008).

作用機序

Thieno[2,3-d]pyrimidine derivatives are designed and synthesized as anti-PI3K agents . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The antiproliferative activity of these compounds on NCI 60 cell lines and their enzymatic activity against PI3K isoforms were evaluated .

将来の方向性

Thieno[2,3-d]pyrimidine derivatives have shown promise as potential anti-cancer agents . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Further studies could also explore their potential application in the treatment of other diseases.

特性

IUPAC Name |

2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S/c23-14(12-8-10-2-1-4-18-13(10)21-15(12)24)19-5-6-22-9-20-16-11(17(22)25)3-7-26-16/h1-4,7-9H,5-6H2,(H,19,23)(H,18,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOAIISIDGNTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

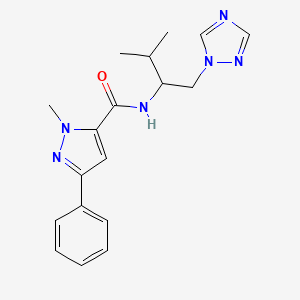

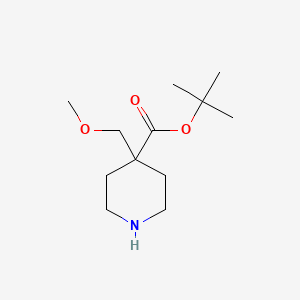

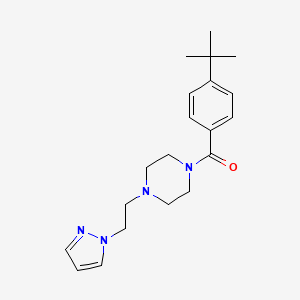

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)

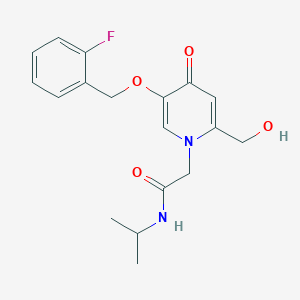

![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)